1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-methyl-3-(1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a pyridinone ring, a spirocyclic azaspiro structure, and a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,9-diazaspiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
1,9-diazaspiro[5.5]undecane derivatives: Similar in structure but with different functional groups, these compounds exhibit distinct reactivity and applications.
Uniqueness
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one is unique due to its combination of a pyridinone ring, a spirocyclic azaspiro structure, and a dioxane moiety. This unique arrangement of functional groups imparts specific chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-1-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16-7-2-4-12(13(16)18)14(19)17-8-5-15(6-9-17)20-10-3-11-21-15/h2,4,7H,3,5-6,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKCAQFGCQEIEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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